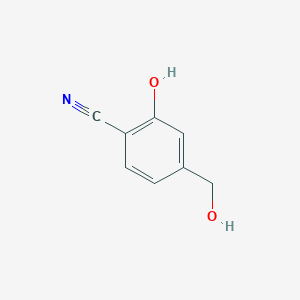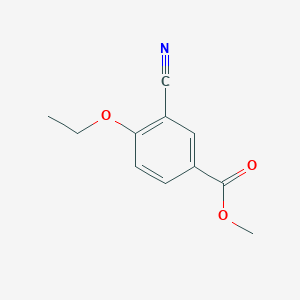![molecular formula C9H14N2O2 B1647318 [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine CAS No. 1016765-58-4](/img/structure/B1647318.png)
[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine
Vue d'ensemble
Description
[2-(2-Methoxyethoxy)pyridin-3-yl]methanamine: is an organic compound with the molecular formula C9H14N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound features a methanamine group attached to the 3-position of the pyridine ring, with a 2-(2-methoxyethoxy) substituent at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxaldehyde.
Formation of Intermediate: The aldehyde group is first converted to a nitrile via a reaction with hydroxylamine hydrochloride and sodium acetate.
Reduction: The nitrile is then reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.
Etherification: The final step involves the etherification of the amine with 2-(2-methoxyethoxy)ethanol under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine can undergo oxidation reactions, typically forming corresponding oxides or N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with target proteins, influencing their activity. The 2-(2-methoxyethoxy) substituent may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(2-Methoxyethoxy)pyridin-4-yl]methanamine
- [2-(2-Methoxyethoxy)pyridin-2-yl]methanamine
- [2-(2-Methoxyethoxy)pyridin-3-yl]ethanamine
Uniqueness
Compared to similar compounds, [2-(2-Methoxyethoxy)pyridin-3-yl]methanamine is unique due to its specific substitution pattern on the pyridine ring. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Propriétés
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-12-5-6-13-9-8(7-10)3-2-4-11-9/h2-4H,5-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWOFWHVCQMKGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















